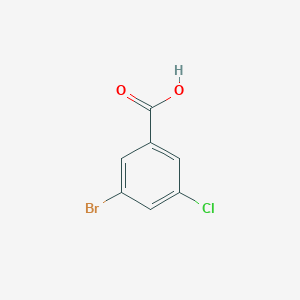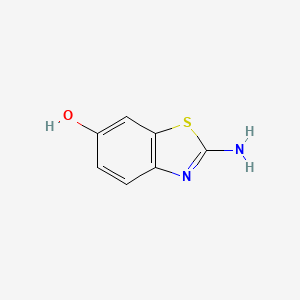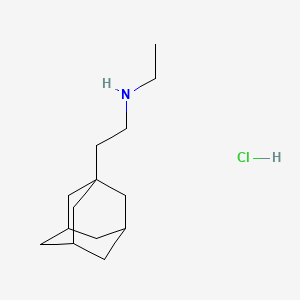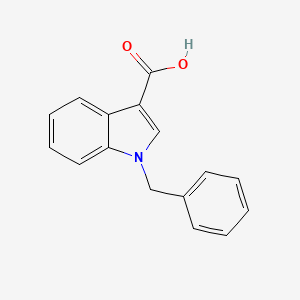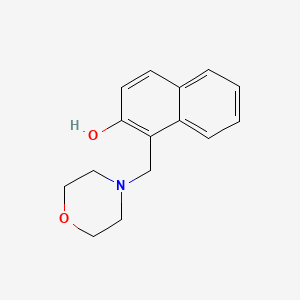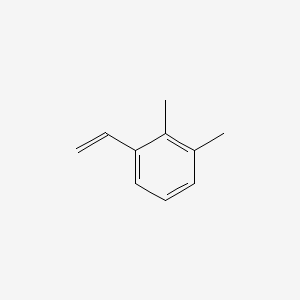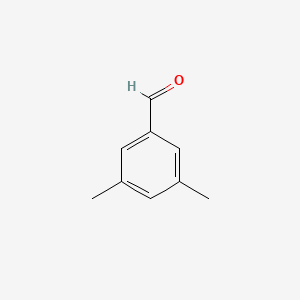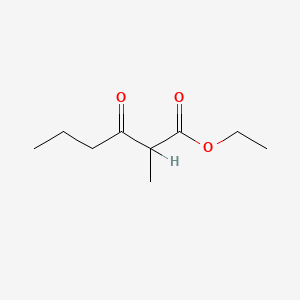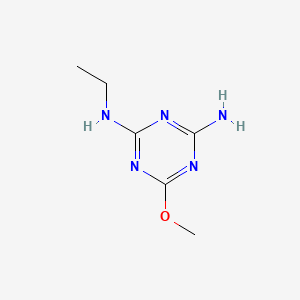
3-(ジプロピルカルバモイル)安息香酸
概要
説明
3-(Dipropylcarbamoyl)benzoic acid (3-DPCA) is an important intermediate in the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile starting material for the synthesis of a wide range of compounds, including heterocyclic compounds, nitro compounds, and carboxylic acids. 3-DPCA is a key intermediate in the synthesis of drugs used in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
科学的研究の応用
医薬品開発
3-(ジプロピルカルバモイル)安息香酸: は、他の生物活性化合物との構造的類似性から、医薬品開発において注目されています。これは、さまざまな疾患を標的にする医薬品の合成における前駆体または中間体として役立ちます。 カルボン酸基は、医薬品分子に共通するエステルまたはアミド結合を作成するために特に役立ちます .
材料合成
材料科学では、3-(ジプロピルカルバモイル)安息香酸は、新しい高分子材料の合成に使用できます。 その安息香酸コアは、ポリマーに組み込まれて、熱安定性や溶解性などの特性を変更できます。これは、産業用途向けの特殊材料を作成するために役立ちます.
分析化学
この化合物は、機器の校正や新しい分析方法の開発のための標準として、分析化学において役割を果たします。 そのユニークな構造により、分光分析やクロマトグラフィーで他の物質の識別と定量に役立ちます .
生命科学研究
生命科学では、3-(ジプロピルカルバモイル)安息香酸は、カルボン酸部分による酵素基質相互作用の研究に関与する可能性があります。 これは、酵素アッセイにおける天然基質または阻害剤の模倣として作用し、生化学経路の理解を助けます .
化学合成
この化合物は、ビルディングブロックとして化学合成において価値があります。 その反応性のあるカルボン酸基は、さまざまな化学反応を起こすことができ、複雑な有機分子の構築のための汎用的な試薬となり、合成有機化学において不可欠です .
クロマトグラフィー
クロマトグラフィーアプリケーションでは、3-(ジプロピルカルバモイル)安息香酸は、固定相の修飾または移動相の構成要素として使用できます。 その特性は、分離プロセスに影響を与える可能性があり、複雑な混合物中の分析物の分解能と検出を向上させます .
Safety and Hazards
特性
IUPAC Name |
3-(dipropylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOWTCBXKHFAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155338 | |
| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126926-35-0 | |
| Record name | 3-[(Dipropylamino)carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126926-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

